3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (hereafter referred to by its full name) is a conformationally constrained nonchiral β-amino acid. Its bicyclic [3.1.1]heptane scaffold imposes rigidity, making it valuable in peptide engineering and peptidomimetic drug design to stabilize secondary structures or mimic bioactive conformations . Key physicochemical properties include:
- Molecular weight: 242 g/mol (as [M + H]+ via ESI-MS)
- Melting point: 172–174 °C
- NMR data: Distinct 1H and 13C NMR signals confirm the bicyclic structure and tert-butoxycarbonyl (Boc) protection .
The Boc group enhances solubility in organic solvents and serves as a temporary protective group for the amine during synthetic modifications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-12(5-8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPFWYVZQPABSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-22-5 | |
| Record name | 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of bicyclo[311]heptane, which is a polycyclic structure denser than its open-structured counterpart.
Biological Activity
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, commonly referred to as Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug development.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 241.29 g/mol. The compound features a bicyclic structure that contributes to its bioisosteric properties, making it an attractive candidate for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 1250995-41-5 |
| Purity | 97% |
Research indicates that compounds like this compound can interact with various biological targets due to their structural similarities to naturally occurring molecules. The bicyclic structure allows for enhanced binding affinity and specificity towards certain receptors, particularly in the central nervous system (CNS) and in cancer cells.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
- Antinociceptive Activity : A study demonstrated that derivatives of bicyclo[3.1.1]heptanes exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain management.
- Antitumor Properties : Research has indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways such as the MAPK pathway.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activity against different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity.
Case Study 2: CNS Targeting
Another investigation focused on the CNS effects of this compound, revealing that it could modulate neurotransmitter levels, potentially offering therapeutic benefits for disorders such as anxiety and depression.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine and ester functionalities in the bicyclic framework enable selective substitution reactions. Key observations include:
Research Findings :
-
Substitution at the carboxylic acid position shows regioselectivity due to steric hindrance from the bicyclic framework .
-
Boc-deprotection under basic conditions (NaH) proceeds without ring-opening, preserving the bicyclic structure .
Oxidation and Reduction Pathways
Controlled oxidation/reduction protocols modify functional groups while maintaining the bicyclic core:
Key Mechanistic Insights :
-
Oxidative cleavage of the Boc group with KMnO₄ generates dicarboxylic acid without disrupting the bicyclic system.
-
LiAlH₄ selectively reduces the ester to alcohol, leaving the tertiary amine intact .
Decarboxylation and Ring-Opening Reactions
Controlled decarboxylation enables structural diversification:
Synthetic Applications :
-
Oxidative decarboxylation with Pb(OAc)₄ produces piperidone derivatives in gram-scale reactions (up to 400 g) .
-
Acidic hydrolysis leads to lactam formation, useful for further functionalization.
Hydrolysis and Stability Studies
Hydrolytic stability under varying conditions:
| Medium | Conditions | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|---|
| Aqueous HCl (1M) | 25°C | Boc-deprotected carboxylic acid | 4.2 | |
| NaOH (0.1M) | 60°C | Ring-opened amino acid derivative | 1.5 |
Critical Observations :
-
The compound exhibits greater stability in acidic vs. basic media, attributed to protonation of the tertiary amine.
-
Alkaline hydrolysis induces partial ring-opening, forming linear amino acid derivatives .
Mechanistic Highlights from Recent Studies
-
Regioselective Functionalization : Steric effects from the bicyclo[3.1.1]heptane framework direct electrophiles to the less hindered carboxylic acid site .
-
Scale-Up Protocols : Kilogram-scale oxidative decarboxylation (Pb(OAc)₄) has been optimized for industrial applications .
-
Stereochemical Outcomes : Reactions at the bridgehead carbon exhibit retention of configuration due to restricted rotation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Bicyclic Ring Systems
The compound’s [3.1.1]heptane core distinguishes it from related bicyclic frameworks:
Key Observations :
Substituent Position and Functional Group Variations
Boc Group Positioning
- 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid : The Boc group at position 3 and carboxylic acid at position 6 (vs. position 1 in the target compound) may alter hydrogen-bonding patterns in peptide backbones .
Counterion Effects
Stereochemical Considerations
- (1R,6S)-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Chirality in the [4.1.0] system (vs. the nonchiral [3.1.1] analog) enables enantioselective interactions in chiral environments, such as enzyme active sites .
Research and Application Insights
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Inspect gloves for defects before use to prevent skin contact .
- Respiratory Protection: Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher aerosol risks .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks. Eyewash stations and safety showers must be accessible .
- Disposal: Collect waste in approved containers and dispose via licensed hazardous waste services. Avoid drain disposal to prevent environmental contamination .
Q. What spectroscopic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm bicyclic framework and Boc-group integrity. Compare chemical shifts with analogous bicycloheptane derivatives .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carbonyl stretching at ~1700 cm for the Boc group and carboxylic acid) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
Answer:
- Temperature: Store at 2–8°C in a tightly sealed container to prevent hydrolysis of the Boc group .
- Moisture Control: Use desiccants (e.g., silica gel) in storage environments to avoid degradation .
- Light Sensitivity: Protect from prolonged light exposure by using amber glassware .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying solvent conditions?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates. Evidence suggests methanol or dichloromethane may enhance purity during crystallization .
- Temperature Effects: Reflux conditions (e.g., 40–60°C in THF) can accelerate cyclization steps, but monitor for Boc-group decomposition .
- Catalyst Optimization: Use coupling agents like HATU or EDCI for amide bond formation, with DMAP as a base to reduce side reactions .
Q. What role does the tert-butoxycarbonyl (Boc) group play in stability during peptide coupling?
Answer:
- Protection Strategy: The Boc group shields the amine during coupling reactions, preventing unwanted nucleophilic attacks. However, it is acid-labile, requiring careful pH control (e.g., TFA for deprotection) .
- Stability Trade-offs: While stable under basic conditions, prolonged exposure to heat (>50°C) may lead to carbamate cleavage. Use low-temperature (-20°C) storage for intermediates .
Q. How can conflicting data on purification methods be resolved?
Answer:
- Chromatography Comparison: Test silica gel vs. reverse-phase C18 columns. Silica may better resolve polar impurities, while C18 improves separation of hydrophobic byproducts .
- Recrystallization Solvents: Compare ethanol/water mixtures (high purity but lower yield) vs. acetonitrile (higher yield with potential solvent retention). Validate purity via HPLC (≥95% area) .
Q. What is the compound’s potential as a pharmaceutical intermediate?
Answer:
- Antibiotic Analogues: Structural similarity to β-lactam antibiotics (e.g., penicillins and cephalosporins) suggests utility in designing novel antimicrobial agents. The bicyclic core may enhance metabolic stability .
- Prodrug Applications: The Boc group can be modified to improve bioavailability. For example, esterification of the carboxylic acid may enhance cell permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
